![molecular formula C18H20Cl2N2O2 B2509117 2-(2,4-dichlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide CAS No. 953167-87-8](/img/structure/B2509117.png)
2-(2,4-dichlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide, also known as DPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amide herbicides and is commonly used in the agriculture industry to control weeds. The chemical structure of DPA consists of a dichlorophenoxy group, a dimethylamino group, and an acetamide group. In recent years, DPA has gained significant attention in the scientific community due to its potential biological and pharmacological properties.
Scientific Research Applications
Fluorescence Detection of Pesticides
This compound has been used in the development of novel and facile microfluidic paper-based analytical devices for the ratiometric fluorescence determination of pesticides . Through fluorescence resonance energy transfer (FRET) of nitrobenzoxadiazole (NBD) and CdTe quantum dots (QDs), these new microfluidic paper chips allow the rapid and selective visual detection of 2,4-dichlorophenoxyacetic acid (2,4-D) .
Food Safety Control
The fluorescence detection of pesticide contamination enables timely control of food safety . The sensor products exhibited visual observability and fluorescence characteristics . Under optimized conditions, the sensors showed satisfactory linearity in the range of 0.56–80 μM, and achieved detection limits as low as 90 nM .
Environmental Monitoring
These sensors have been successfully applied for soybean sprouts and lake water samples . Four levels of spiked-in 2,4-D concentrations were obtained with high recovery rates ranging from 86.2% to 109.5% and the RSD less than 4.19% . This study paves the way for the development of novel ratiometric fluorescence detection to address environmental issues .
Plant Cell Culture Media
2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin (plant hormone) used in plant cell culture media such as Murashige and Skoog media .
Herbicide
2,4-D is also a widely used herbicide .
Controlled Release of Pesticides
This compound provides a novel insight into the facile fabrication of controlled release formulations of pesticides that can reduce the volatilization and leaching risks simultaneously .
Mechanism of Action
Target of Action
The primary target of this compound is the plant growth hormone auxin . Auxin plays a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle and is essential for plant body development .
Biochemical Pathways
The compound affects the auxin signaling pathway, which regulates various aspects of plant growth and development . By mimicking auxin, it disrupts normal cell division and elongation, leading to abnormal growth patterns .
Pharmacokinetics
It is known that it is typically used in the form of ammonium salt and is absorbed by the leaves and transported to the growth tissues .
Result of Action
The result of the compound’s action is the disruption of normal plant growth, leading to abnormal growth patterns and eventually plant death . This makes it effective as a herbicide, particularly for broadleaf plants .
Action Environment
Environmental factors such as temperature, humidity, and soil type can influence the compound’s action, efficacy, and stability. For example, its solubility and therefore its effectiveness can be affected by the pH of the soil .
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[4-(dimethylamino)phenyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2/c1-22(2)15-6-3-13(4-7-15)9-10-21-18(23)12-24-17-8-5-14(19)11-16(17)20/h3-8,11H,9-10,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOKSQODGQPSAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide |
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